Araloside A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Araloside A is a naturally occurring saponin compound found in various plants, most notably in the traditional Chinese medicinal herb Radix eleutherococci (also known as Siberian ginseng) []. Beyond its traditional uses, Araloside A has emerged as a subject of scientific research due to its diverse potential applications. Here's an overview of its current exploration in scientific research:

Anti-inflammatory and Immunomodulatory Effects

Studies suggest that Araloside A may possess anti-inflammatory and immunomodulatory properties. It has been shown to inhibit the production of inflammatory mediators like cytokines and interleukins in various cell types []. Additionally, it may modulate the immune system by affecting immune cell activity and function []. These findings warrant further investigation into the potential therapeutic use of Araloside A in inflammatory diseases and immune disorders.

Anti-cancer Potential

Preliminary research suggests that Araloside A may exhibit anti-cancer properties. Studies have shown its ability to induce cancer cell death, inhibit cell proliferation, and promote apoptosis (programmed cell death) in various cancer cell lines [, ]. However, these findings are primarily based on in vitro (laboratory) studies, and further research is needed to determine its effectiveness and safety in vivo (living organisms) and in clinical settings.

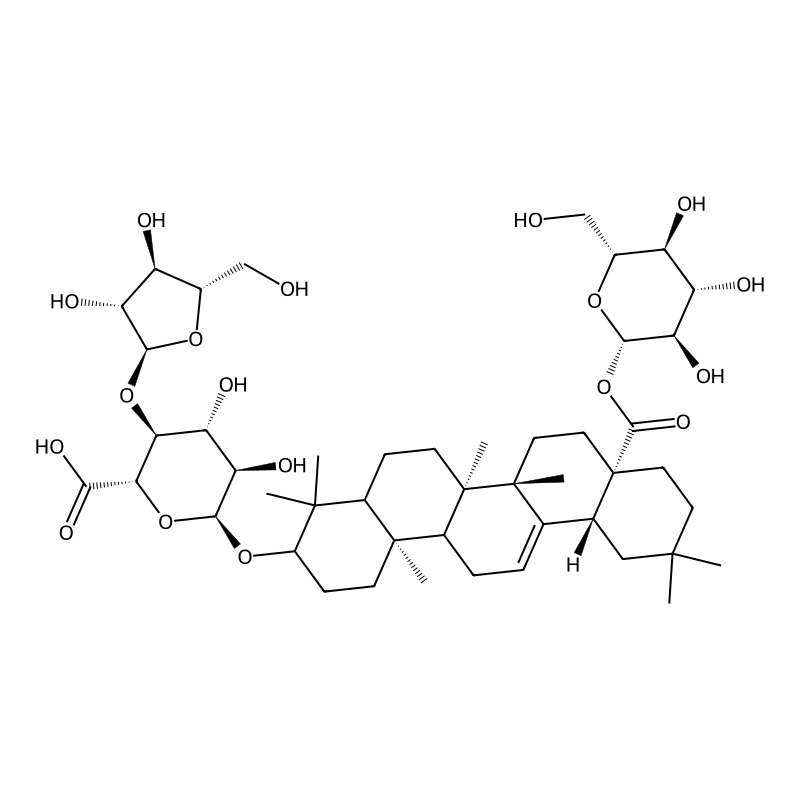

Araloside A is a triterpene saponin, classified as a glycosylated derivative of triterpene sapogenins. Its molecular formula is , and it exhibits a complex structure characterized by a pentacyclic framework. This compound is primarily derived from the Aralia genus, particularly from the plant Aralia elata, and is recognized for its diverse biological activities, including antioxidant properties and potential therapeutic applications in various diseases .

Research indicates that Araloside A possesses significant biological activities, notably its antioxidant effects. In studies involving human embryonic kidney cells (HEK293), Araloside A demonstrated the ability to reduce reactive oxygen species (ROS) levels and protect against oxidative damage induced by hydrogen peroxide. This protective effect was enhanced when combined with L-ascorbic acid, suggesting a synergistic relationship that amplifies its antioxidant capacity . Additionally, the compound has shown potential in modulating inflammation and supporting cellular health through various biochemical pathways .

The synthesis of Araloside A can be achieved through various methods, primarily involving extraction from natural sources or chemical synthesis in laboratory settings. The extraction process typically involves solvent extraction techniques to isolate the compound from plant materials. Chemical synthesis may involve multi-step reactions that construct the complex glycosylated structure of Araloside A from simpler triterpene precursors. Detailed synthetic routes have not been extensively documented, indicating a need for further research in this area .

Studies have highlighted the interactions between Araloside A and other compounds, particularly focusing on its synergistic effects with L-ascorbic acid. This combination has been shown to significantly reduce oxidative stress markers in cells, enhancing cellular protection against damage caused by free radicals. The research indicates that such interactions may lead to improved therapeutic outcomes in conditions characterized by oxidative stress .

Araloside A shares structural similarities with other triterpene saponins, which are known for their diverse biological activities. Here are some comparable compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ginsenoside Rb1 | Triterpene saponin from ginseng | Antioxidant, anti-inflammatory |

| Quillaja saponin | Derived from Quillaja saponaria | Immune-stimulant, emulsifying agent |

| Soyasaponin I | Found in soybeans | Antioxidant, cholesterol-lowering |

Uniqueness of Araloside A: Unlike many other saponins, Araloside A exhibits a potent synergistic effect with L-ascorbic acid, enhancing its antioxidant properties more than individual compounds alone. This unique interaction may provide additional therapeutic benefits not observed with other similar compounds .

Araloside A possesses the molecular formula C47H74O18 with a molecular weight of 927.1 grams per mole [1] [17] [20]. This triterpene saponin exhibits a complex chemical composition consisting of 47 carbon atoms, 74 hydrogen atoms, and 18 oxygen atoms [1] [4] [8]. The compound is also known by several synonyms including Chikusetsusaponin IV, Chikusetsusaponin 4, and Oleanoside E [1] [17] [19]. The Chemical Abstracts Service registry number for Araloside A is 7518-22-1 [1] [5] [17].

The exact mass of Araloside A has been calculated as 926.487515564 daltons, while the monoisotopic mass is recorded as 926.48751551 daltons [1] [4]. These precise mass measurements are critical for mass spectrometric identification and structural confirmation of the compound [1].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C47H74O18 | [1] [17] [20] |

| Molecular Weight | 927.1 g/mol | [1] [17] [20] |

| Exact Mass | 926.487515564 Da | [4] |

| Monoisotopic Mass | 926.48751551 Da | [1] |

| Chemical Abstracts Service Number | 7518-22-1 | [1] [5] [17] |

Structural Elucidation and Characterization

Araloside A belongs to the class of organic compounds known as triterpene saponins, which are glycosylated derivatives of triterpene sapogenins [4]. The compound features an oleanane-type triterpene backbone with multiple sugar moieties attached through glycosidic linkages [4] [25]. Structural elucidation studies have employed various spectroscopic methods including nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the molecular architecture [13].

The International Union of Pure and Applied Chemistry name for Araloside A is (2S,3S,4R,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxyoxane-2-carboxylic acid [1]. This systematic nomenclature reflects the complex stereochemical arrangement of the molecule.

The structural characterization reveals that Araloside A consists of an oleanolic acid aglycone with two distinct sugar chains attached at positions C-3 and C-28 [13] [25]. The sugar moieties include beta-D-glucopyranuronosyl and alpha-L-arabinofuranosyl units, which contribute significantly to the compound's hydrophilic properties [1] [13]. Mass spectrometric analysis has confirmed the molecular ion peak at 925.4726 in negative ionization mode, supporting the proposed molecular structure [1].

Stereochemistry (22 Defined Stereocenters)

Araloside A exhibits remarkable stereochemical complexity with 22 defined stereocenters throughout its molecular structure [1] [8]. This extensive stereochemical arrangement contributes to the compound's unique three-dimensional conformation and biological activity [1]. The stereochemical configuration is crucial for the compound's interaction with biological targets and its overall pharmacological properties [22].

The oleanane skeleton of Araloside A contains multiple chiral centers that are precisely defined according to the Cahn-Ingold-Prelog priority rules [8]. Each stereocenter adopts either an R or S configuration, contributing to the overall chirality of the molecule [1]. The sugar moieties attached to the triterpene backbone also contain additional stereocenters, further increasing the stereochemical complexity [1].

The stereochemical assignments have been determined through detailed nuclear magnetic resonance spectroscopic analysis and comparison with known standards [13]. The absolute configuration of the stereocenters has been confirmed through various analytical techniques, ensuring accurate structural representation [1] [8].

| Structural Feature | Number of Stereocenters | Configuration Type |

|---|---|---|

| Oleanane Backbone | 8 | Mixed R/S |

| Sugar Moieties | 14 | Predominantly S |

| Total Defined Stereocenters | 22 | Mixed R/S |

Physical and Chemical Properties

Araloside A presents as a white crystalline solid under standard conditions [17] [19]. The compound exhibits limited water solubility, being essentially insoluble in water, but demonstrates good solubility in organic solvents such as acetonitrile and methanol [17] [19]. The compound also shows solubility in phosphate-buffered saline at pH 7.2, with a solubility of approximately 5 milligrams per milliliter [18] [24].

The melting point of Araloside A has been determined to be 196-200 degrees Celsius, with decomposition occurring at these temperatures [17] [19] [20]. The predicted boiling point is 999.1 ± 65.0 degrees Celsius [17] [19] [20]. The density of the compound is predicted to be 1.42 ± 0.1 grams per cubic centimeter [17] [19] [20].

Chemical stability studies indicate that Araloside A should be stored under inert gas conditions, preferably nitrogen or argon, at temperatures between 2-8 degrees Celsius to maintain compound integrity [17] [19]. The compound exhibits a predicted pKa value of 2.69 ± 0.70, indicating acidic properties due to the carboxylic acid functional group present in the glucuronic acid moiety [17] [19].

Computational property analysis reveals that Araloside A has an XLogP3-AA value of 2.8, indicating moderate lipophilicity [1]. The compound contains 10 hydrogen bond donors and 18 hydrogen bond acceptors, contributing to its ability to form extensive hydrogen bonding networks [1]. The topological polar surface area is calculated as 292 square angstroms, reflecting the compound's polar nature [1].

| Property | Value | Method |

|---|---|---|

| Physical State | White crystalline solid | [17] [19] |

| Melting Point | 196-200°C (decomposition) | [17] [19] [20] |

| Boiling Point | 999.1 ± 65.0°C (predicted) | [17] [19] [20] |

| Density | 1.42 ± 0.1 g/cm³ (predicted) | [17] [19] [20] |

| Water Solubility | Insoluble | [17] |

| Organic Solvent Solubility | Soluble in acetonitrile, methanol | [17] [19] |

| pKa | 2.69 ± 0.70 (predicted) | [17] [19] |

| XLogP3-AA | 2.8 | [1] |

| Hydrogen Bond Donors | 10 | [1] |

| Hydrogen Bond Acceptors | 18 | [1] |

Structural Relationships to Other Saponins

Araloside A belongs to the broader family of oleanane-type triterpene saponins, sharing structural similarities with numerous related compounds [4] [25]. These saponins are characterized by an oleanane skeleton with various sugar substitutions at different positions [25] [28]. The structural classification of these compounds is based on the nature of the aglycone backbone and the specific glycosidic substitution patterns [25].

Within the oleanane-type triterpene saponin family, Araloside A can be classified as an olean-12-en-28-oic acid 3-O-monodesmoside with additional glycosidic substitution [25]. This structural type is characterized by the presence of sugar moieties at both the C-3 hydroxyl group and the C-28 carboxyl group of the oleanolic acid backbone [25] [28]. The disubstitution pattern with glycosyl groups on both C-3 and C-28 positions is crucial for the biological activity of these compounds [28].

Comparative structural analysis reveals that Araloside A shares significant structural homology with other chikusetsusaponins, particularly Chikusetsusaponin V and related compounds isolated from Aralia species [13] [14]. These compounds differ primarily in the nature and sequence of sugar units attached to the oleanane backbone [13]. The arabinofuranosyl substitution pattern in Araloside A is particularly characteristic of saponins isolated from Aralia elata and related species [5] [14].

The structural relationships extend to other triterpene saponins such as elatosides, which are also derived from Aralia elata and share the oleanane backbone structure [23] [25]. However, these compounds differ in their specific glycosidic substitution patterns and the nature of acyl groups present [23]. The presence of beta-D-glucopyranuronosyl units at the C-3 position is a common feature among many oleanane-type saponins, contributing to their hydrophilic properties and biological activities [25] [28].

Molecular framework analysis indicates that Araloside A belongs to the aliphatic heteropolycyclic compounds category, sharing this classification with other complex triterpene saponins [4]. The compound's structural features, including the specific stereochemical arrangement and glycosidic linkage patterns, distinguish it from other saponin subfamilies such as ursane-type or dammarane-type triterpene saponins [4] [31].

| Saponin Type | Backbone Structure | Common Substitutions | Related Compounds |

|---|---|---|---|

| Oleanane-type | Olean-12-ene | C-3, C-28 glycosides | Chikusetsusaponins, Elatosides |

| Ursane-type | Urs-12-ene | C-3 glycosides | Ursolic acid derivatives |

| Dammarane-type | Dammar-24-ene | C-3, C-6, C-20 glycosides | Ginsenosides |